N-[4-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties . The structure of this compound includes a quinazolinone moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and an acetylamino group attached to a phenyl ring.
Preparation Methods
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Attachment of the butanamide side chain: This step involves the reaction of the quinazolinone core with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the acetylamino group: The final step involves the acetylation of the amino group on the phenyl ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities .
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in the inflammatory process . By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, leading to its anti-inflammatory and analgesic effects . Additionally, the compound may interact with other molecular targets involved in microbial growth, contributing to its antimicrobial activity .
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide can be compared with other similar compounds, such as:
N-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide: This compound has shown better activity against certain bacterial strains compared to this compound.
N-(4-(acetylamino)phenyl)sulfinyl)phenyl)acetamide: This compound has a similar structure but includes a sulfinyl group, which may confer different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C20H20N4O3/c1-3-18(24-12-21-17-7-5-4-6-16(17)20(24)27)19(26)23-15-10-8-14(9-11-15)22-13(2)25/h4-12,18H,3H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
HRUXWECECHSPIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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